4-Hydroxypyrimidine-5-carbonitrile

Metal-Organic Frameworks Piezochromic Materials Conductive 2D Materials

4-Hydroxypyrimidine-5-carbonitrile (C₅H₃N₃O, MW 121.10) is a heterocyclic pyrimidine-5-carbonitrile scaffold bearing a hydroxyl group at the 4-position and a cyano group at the 5-position. The compound exists in tautomeric equilibrium with its 4-oxo form (5-cyano-4-pyrimidone / 1,4-dihydro-4-oxo-5-pyrimidinecarbonitrile), a structural feature that confers dual reactivity modes for downstream derivatization.

Molecular Formula C5H3N3O
Molecular Weight 121.1 g/mol
CAS No. 4774-34-9
Cat. No. B114317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyrimidine-5-carbonitrile
CAS4774-34-9
Molecular FormulaC5H3N3O
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)C#N
InChIInChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9)
InChIKeySVOQOFSQLVVHKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypyrimidine-5-carbonitrile (CAS 4774-34-9): Core Scaffold Identity and Tautomeric Duality for Procurement Targeting


4-Hydroxypyrimidine-5-carbonitrile (C₅H₃N₃O, MW 121.10) is a heterocyclic pyrimidine-5-carbonitrile scaffold bearing a hydroxyl group at the 4-position and a cyano group at the 5-position. The compound exists in tautomeric equilibrium with its 4-oxo form (5-cyano-4-pyrimidone / 1,4-dihydro-4-oxo-5-pyrimidinecarbonitrile), a structural feature that confers dual reactivity modes for downstream derivatization . Commercial standard purity is ≥97%, with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers . The scaffold serves as a key synthetic intermediate for kinase-targeting anticancer agents and as a structural linker in conductive metal-organic framework (MOF) materials [1].

Why 4-Hydroxypyrimidine-5-carbonitrile Cannot Be Replaced by Generic Pyrimidine-5-carbonitrile Analogs


Substitution at the pyrimidine 2- and 4-positions radically alters reactivity, target engagement, and materials performance in ways that are not interchangeable. The 4-hydroxy/4-oxo tautomeric equilibrium of the target compound enables both O-alkylation and N-alkylation pathways, a duality absent in 4-amino-5-cyanopyrimidine (which locks the 4-position as an amino group targeting adenosine A2A receptors) or 2-chloropyrimidine-4-carbonitrile (which relocates the reactive handle to the 2-position) [1]. In materials applications, the specific coordination geometry of the 4-hydroxypyrimidine-5-carbonitrile linker with Cu(I) yields a perfectly flat, neutral 2D-MOF layer—a structural outcome not replicable with 2-mercapto or 2-methyl analogs, which introduce steric and electronic perturbations at the metal-binding interface [2]. The 5-cyano group is also critical: 5-hydroxypyrimidine (lacking the nitrile) exhibits dramatically different antioxidant radical-scavenging thermodynamics, with an O–H BDE 22.84 kcal/mol higher than the 4-hydroxy regioisomer, underscoring that even regioisomeric substitution alone is sufficient to invert functional properties [3].

Quantitative Differentiation Evidence: 4-Hydroxypyrimidine-5-carbonitrile vs. Closest Analogs


2D-MOF Conductive Linker: Interlayer Modulation from 3.01 to 2.78 Å with Piezochromism — Unique to 4-Hydroxypyrimidine-5-carbonitrile

4-Hydroxypyrimidine-5-carbonitrile is the only pyrimidine-5-carbonitrile derivative for which a conductive 2D-MOF with pressure-tunable interlayer spacing has been reported. In the Cu(I)-based 2D-MOF [Cu(4-OH-pyrimidine-5-CN)], high-pressure XRD measurements demonstrate that the interlayer separation can be modulated from 3.01 Å to 2.78 Å under applied pressure, accompanied by evident piezochromism and changes in conductive properties. The layered structure is perfectly flat and neutral, analogous to graphene [1]. By contrast, the closest structural analog, 4-hydroxy-2-mercaptopyrimidine-5-carbonitrile, introduces a thiol group at the 2-position that prevents formation of the same flat coordination geometry; no conductive MOF based on the 2-mercapto or 2-methyl analogs has been reported to date.

Metal-Organic Frameworks Piezochromic Materials Conductive 2D Materials

EGFR Kinase Inhibition: Pyrimidine-5-carbonitrile Derivatives Deliver Nanomolar Potency, Surpassing Erlotinib in Cellular Assays

Derivatives built on the pyrimidine-5-carbonitrile core (for which 4-hydroxypyrimidine-5-carbonitrile serves as a key synthetic intermediate) exhibit potent EGFR inhibition. Compound 10b (a pyrimidine-5-carbonitrile derivative) achieved an EGFR WT IC₅₀ of 8.29 ± 0.04 nM in an enzymatic inhibition assay, compared to erlotinib at 2.83 ± 0.05 nM [1]. Independently, compound 11b showed 4.5- to 8.4-fold greater antiproliferative activity than erlotinib across HCT-116 (IC₅₀ 3.37 μM), HepG-2 (3.04 μM), MCF-7 (4.14 μM), and A549 (2.4 μM) cell lines, with EGFR WT IC₅₀ of 0.09 μM and EGFR T790M IC₅₀ of 4.03 μM [2]. In contrast, 4-amino-5-cyanopyrimidine derivatives target adenosine A2A receptors rather than kinases, and 2-chloropyrimidine-4-carbonitrile serves as a general chlorinated intermediate without demonstrated kinase engagement.

EGFR Inhibitors Anticancer Agents Tyrosine Kinase Inhibitors

Tautomeric Dual Reactivity: 4-Hydroxy/4-Oxo Equilibrium Enables Orthogonal Derivatization Pathways Inaccessible to Amino or Mercapto Analogs

4-Hydroxypyrimidine-5-carbonitrile exists in rapid tautomeric equilibrium between the 4-hydroxy form (suitable for O-esterification, O-alkylation) and the 4-oxo form (5-cyano-4-pyrimidone, enabling N-alkylation at N1 and N3 positions). This duality is absent in 4-amino-5-cyanopyrimidine, where the 4-amino group is locked as a hydrogen-bond donor/acceptor without the same alkylation flexibility, and in 4-hydroxy-2-mercaptopyrimidine-5-carbonitrile, where the 2-thiol group introduces competing nucleophilicity and oxidative instability . The IUPAC designation 6-oxo-1H-pyrimidine-5-carbonitrile and the synonym 5-cyano-4-pyrimidone both appear in authoritative databases, confirming the compound's dual nomenclature reflecting this tautomeric behavior .

Synthetic Versatility Tautomerism Medicinal Chemistry Intermediates

Antioxidant Lead Scaffold: 4-Hydroxypyrimidine Core O–H BDE 22.84 kcal/mol Higher Than 5-Hydroxypyrimidine — Tunable via 5-Cyano Substitution

DFT calculations (B3LYP/6-31+G(,3pd) level) comparing the core 4-hydroxypyrimidine (4-HP) scaffold with its regioisomer 5-hydroxypyrimidine (5-HP) revealed that both share identical ionization potentials (IPs), but the O–H bond dissociation enthalpy (BDE) of 4-HP is 22.84 kcal/mol higher than that of 5-HP, rendering 4-HP inert in direct H-atom donation [1]. Critically, the O–H BDE of 4-HP was found to be highly sensitive to substituent effects: NH₂-derivatives of 4-HP become potent antioxidants. In 4-hydroxypyrimidine-5-carbonitrile, the electron-withdrawing 5-cyano group further modulates the O–H BDE and IP, providing a tunable parameter for antioxidant lead optimization that is not available with the 5-HP scaffold where the hydroxyl is at the meta-like position relative to ring nitrogens.

Antioxidant Design Bond Dissociation Enthalpy Structure-Activity Relationships

Procurement-Grade Purity Specification: 97% with Multi-Technique Batch QC (NMR, HPLC, GC) vs. Variable Purity Among Generic Analogs

Multiple established suppliers offer 4-hydroxypyrimidine-5-carbonitrile at a standardized purity of ≥97%, with batch-specific Certificates of Analysis (CoA) covering ¹H-NMR, HPLC (purity), and GC (when applicable) . By comparison, the closest analog 4-hydroxy-2-mercaptopyrimidine-5-carbonitrile (CAS 46118-11-0) is available from fewer suppliers and may carry lower purity specifications or limited QC documentation due to thiol-related oxidative degradation during storage . The 2-methyl analog (CAS 27058-54-4) is available primarily through custom synthesis, with no catalog purity specification. The well-defined QC infrastructure for the target compound reduces the risk of batch-to-batch variability in downstream synthesis.

Chemical Procurement Quality Control Batch-to-Batch Reproducibility

Evidence-Backed Application Scenarios for 4-Hydroxypyrimidine-5-carbonitrile (CAS 4774-34-9)


Pressure-Sensing Conductive 2D-MOF Fabrication

Researchers developing layered conductive materials for piezoresistive sensors should prioritize 4-hydroxypyrimidine-5-carbonitrile as the linker of choice. The Cu(I)-based 2D-MOF formed with this compound exhibits a tunable interlayer spacing from 3.01 to 2.78 Å under applied pressure, with concomitant piezochromic color changes and directional conductivity modulation — properties directly demonstrated by high-pressure XRD and band structure analysis [1]. No other pyrimidine-5-carbonitrile analog (including 2-mercapto, 2-methyl, or 2-ethylthio variants) has been reported to form a comparable flat, neutral, conductive layered MOF, making this compound effectively non-substitutable for this application.

EGFR-Targeted Anticancer Agent Development

Medicinal chemistry teams pursuing ATP-mimetic EGFR tyrosine kinase inhibitors can use 4-hydroxypyrimidine-5-carbonitrile as a privileged synthetic intermediate. The pyrimidine-5-carbonitrile scaffold has produced derivatives with EGFR WT IC₅₀ values of 8.29 nM (Compound 10b) and cellular antiproliferative activity 4.5–8.4× greater than erlotinib (Compound 11b: HCT-116 IC₅₀ 3.37 μM, HepG-2 3.04 μM, MCF-7 4.14 μM, A549 2.4 μM) [2][3]. Established HTRF kinase assay protocols and docking models (EGFR WT PDB 1M17) are available in the published literature, enabling rapid SAR exploration with validated reference benchmarks.

Synthetic Intermediate for Dual-Functionalization Medicinal Chemistry

Synthetic chemists designing divergent library syntheses benefit from the compound's tautomeric equilibrium, which provides orthogonal O-functionalization (via the 4-hydroxy form) and N-functionalization (via the 4-oxo/5-cyano-4-pyrimidone form) from a single starting material . The 5-cyano group can be independently transformed — hydrolyzed to a carboxylic acid or reduced to an aminomethyl group — without interfering with modifications at the 2- and 6-positions. This step economy is unavailable with 4-amino-5-cyanopyrimidine (single amine derivatization pathway) or 2-chloropyrimidine-4-carbonitrile (reactivity constrained to the 2-position), making the target compound the superior choice for parallel medicinal chemistry campaigns.

Antioxidant Pharmacophore Lead Optimization

Investigators developing radical-scavenging therapeutics can exploit the substituent-sensitive O–H BDE of the 4-hydroxypyrimidine core. DFT calculations establish that the 4-hydroxypyrimidine scaffold exhibits a BDE 22.84 kcal/mol higher than 5-hydroxypyrimidine, with NH₂-substituted derivatives becoming potent antioxidants — demonstrating that the scaffold's antioxidant activity can be finely modulated through ring substitution [4]. The electron-withdrawing 5-cyano group in 4-hydroxypyrimidine-5-carbonitrile further tunes the O–H BDE and IP, providing a computational SAR starting point for rational antioxidant design that is not accessible with the 5-HP regioisomer.

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